molecular formula C16H17FN8O B6468574 5-fluoro-6-methyl-2-(5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2640950-58-7

5-fluoro-6-methyl-2-(5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B6468574
CAS No.: 2640950-58-7
M. Wt: 356.36 g/mol
InChI Key: BOKMFPUQFXUNFX-UHFFFAOYSA-N
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Description

The compound “5-fluoro-6-methyl-2-(5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3,4-dihydropyrimidin-4-one” is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple rings and functional groups . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions are systematized according to the method to assemble the pyrazolopyridine system .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its complex molecular structure . The compound is prepared in the crystalline form of modification I, wherein the x-ray diffractogram of the compound exhibits peak maxima of the 2 theta angle at 5.9, 6.9, 22.7 .

Mechanism of Action

This compound acts as a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been shown to increase neurite outgrowth and synapse formation in hippocampal neurons in culture, exhibit synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model, and improve memory and enhance attention in several animal models .

Properties

IUPAC Name

5-fluoro-4-methyl-2-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN8O/c1-8-12(17)15(26)22-16(21-8)25-5-9-3-24(4-10(9)6-25)14-11-2-20-23-13(11)18-7-19-14/h2,7,9-10H,3-6H2,1H3,(H,21,22,26)(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKMFPUQFXUNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4C=NN5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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